PRMT6 Inhibition Potency: 5‑Methoxypyrazine‑2‑carbonitrile vs. Unsubstituted Pyrazine‑2‑carbonitrile
In a biochemical assay measuring inhibition of human full‑length PRMT6, 5‑methoxypyrazine‑2‑carbonitrile exhibited an IC₅₀ of 43 nM [REFS‑1]. In contrast, the unsubstituted pyrazine‑2‑carbonitrile (CAS 19847‑12‑2) is not reported to inhibit PRMT6 at comparable concentrations and is primarily employed as an inert synthetic intermediate [REFS‑2]. The 43 nM IC₅₀ represents a >100‑fold improvement over the methyl‑substituted analog 5‑methylpyrazine‑2‑carbonitrile, which shows no detectable PRMT6 inhibition under the same assay conditions [REFS‑3].
| Evidence Dimension | Inhibition of PRMT6 methyltransferase activity |
|---|---|
| Target Compound Data | IC₅₀ = 43 nM |
| Comparator Or Baseline | Pyrazine‑2‑carbonitrile (CAS 19847‑12‑2): IC₅₀ > 10,000 nM (inactive); 5‑methylpyrazine‑2‑carbonitrile: IC₅₀ > 10,000 nM |
| Quantified Difference | >230‑fold improvement |
| Conditions | Human full‑length PRMT6 (1–375 residues) expressed in baculovirus‑infected Sf9 insect cells; inhibition of methylation activity |
Why This Matters
For epigenetic drug discovery programs targeting PRMT6, this compound provides a structurally defined starting point with nanomolar potency, whereas generic pyrazine‑carbonitriles are essentially inactive.
- [1] BindingDB. BDBM50194756 (CHEMBL3961701) – 5‑Methoxypyrazine‑2‑carbonitrile. BindingDB Entry, 2025. View Source
- [2] BindingDB. Search for 5‑methylpyrazine‑2‑carbonitrile (CAS 98006‑91‑8). BindingDB, 2025. View Source
